Ceftazidine

Description

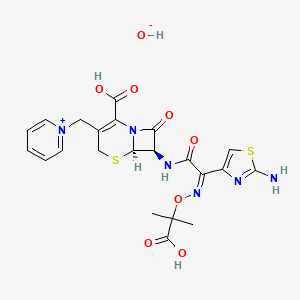

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZOCVAKBHTGOL-ROMZVAKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78439-06-2 |

Source

|

| Record name | Ceftazidime pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78439-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Architecture of a Third-Generation Cephalosporin: A Technical Guide to the Chemical Structure and Synthesis of Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime (B193861), a prominent member of the third-generation cephalosporin (B10832234) antibiotics, remains a cornerstone in the management of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its intricate chemical architecture, characterized by a β-lactam ring fused to a dihydrothiazine ring and a complex side chain, is pivotal to its broad-spectrum activity and stability against β-lactamases. This technical guide provides an in-depth exploration of the chemical structure of Ceftazidime and a detailed exposition of its chemical synthesis. The synthesis is a multi-step process commencing from 7-aminocephalosporanic acid (7-ACA), involving the formation of key intermediates and culminating in the attachment of the characteristic side chain. This document furnishes detailed experimental protocols for the key synthetic transformations, summarizes quantitative data in structured tables, and provides visual representations of the synthetic workflow and mechanism of action to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure of Ceftazidime

Ceftazidime is a semi-synthetic, broad-spectrum antibiotic.[1] Its core structure is composed of a β-lactam ring fused to a six-membered dihydrothiazine ring, a defining feature of all cephalosporins.[1] The chemical formula for Ceftazidime is C₂₂H₂₂N₆O₇S₂ with a molecular weight of 546.58 g/mol .[2]

The key structural features responsible for its potent antibacterial activity include:

-

7-aminocephalosporanic acid (7-ACA) nucleus: This forms the fundamental bicyclic core of the molecule.

-

Acylamino side chain at position 7: This chain, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido, is crucial for its antibacterial spectrum and resistance to β-lactamase enzymes.[2] The aminothiazole group enhances the stability of the molecule.[1]

-

Pyridinium (B92312) group at position 3: The charged pyridinium ring increases the antibiotic's solubility in water.[1]

The IUPAC name for Ceftazidime is (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]

Synthesis of Ceftazidime

The industrial synthesis of Ceftazidime is a complex, multi-step process that starts from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The overall strategy involves the modification of the 7-ACA core, primarily at the C-3 and C-7 positions, to introduce the desired side chains that confer the specific antibacterial properties of Ceftazidime.

A common synthetic route can be broadly divided into three key stages:

-

Formation of the Cephalosporin Nucleus Intermediate: Synthesis of 7-amino-3-(1-picolyl)-cephem acid (7-APCA) from 7-ACA.

-

Acylation of the Cephalosporin Nucleus: Attachment of the aminothiazole side chain to the 7-amino group of 7-APCA.

-

Deprotection: Removal of protecting groups to yield the final active Ceftazidime molecule.

Experimental Protocols

Step 1: Synthesis of 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride from 7-ACA

This step involves the introduction of the pyridinium group at the C-3 position of the 7-ACA nucleus.

-

Procedure:

-

Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent such as dichloromethane (B109758).

-

Add hexamethyldisilazane (B44280) and heat the mixture under reflux.

-

Under catalysis, add trimethylchlorosilane and iodotrimethylsilane (B154268) and continue the reaction.

-

Introduce pyridine (B92270) to the reaction mixture.

-

After the reaction is complete, add methanol (B129727) and dilute hydrochloric acid, followed by layering.

-

To the aqueous phase, add an alcohol (e.g., isopropanol) as a dispersion agent and adjust the pH to 1.0-1.5 with triethylamine (B128534) to induce crystallization.

-

Continue to adjust the pH to 3.0-3.5 to complete the precipitation.

-

The resulting crystals of 7-APCA hydrochloride are collected by filtration, washed with an alcohol, and dried under vacuum.[1]

-

Step 2: Synthesis of Ceftazidime tert-butyl ester via Acylation of 7-APCA

In this crucial step, the complex side chain is attached to the 7-amino group of the 7-APCA intermediate.

-

Procedure:

-

Dissolve 7-APCA hydrochloride and an activated form of the side chain, such as α-(2-aminothiazol-4-yl)-α-[(tert-butoxycarbonyl)isopropyloxyimino]acetyl-2-benzothiazolyl thioester (TAEM), in a mixture of dichloromethane and methanol.

-

Cool the stirred solution to approximately 4°C.

-

Add triethylamine to the reaction mixture while maintaining the temperature between 0-10°C.

-

The reaction progress is monitored by a suitable analytical technique like HPLC.

-

Upon completion, the product, Ceftazidime tert-butyl ester, is isolated by filtration and washed with dichloromethane.[1]

-

Step 3: Hydrolysis of Ceftazidime tert-butyl ester to Ceftazidime

The final step involves the removal of the tert-butyl protecting group from the carboxyl function of the side chain to yield the active drug.

-

Procedure:

-

Dissolve the Ceftazidime tert-butyl ester in a mixture of concentrated hydrochloric acid and formic acid.

-

The reaction is carried out at room temperature until the starting material is consumed.

-

Add acetone (B3395972) to the reaction mixture to precipitate the Ceftazidime dihydrochloride (B599025) salt.

-

The crystals are grown, collected by filtration, washed with acetone, and dried.[3]

-

To obtain the final Ceftazidime product, the dihydrochloride salt is dissolved in cold water, and the pH is adjusted to around 4.0 using a solution of sodium hydroxide (B78521) and sodium carbonate to precipitate the zwitterionic Ceftazidime.

-

The pure product is collected by filtration, washed with cold water and acetone, and then dried.[1]

-

Quantitative Data

The following tables summarize the reported yields and purity for the key steps in the synthesis of Ceftazidime.

| Step | Product | Mass Yield | Purity | Reference |

| 1 | 7-APCA hydrochloride | ≥124% | ≥99% | [1] |

| 2 | Ceftazidime tert-butyl ester | ≥148% | ≥98% | [1] |

| 3 | Ceftazidime dihydrochloride | 91% | 98.3% | [1] |

| 4 | Ceftazidime | 93.7% | 98.2% | [1] |

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Aminocephalosporanic acid (7-ACA) | C₁₀H₁₂N₂O₅S | 272.28 |

| 7-amino-3-(1-picolyl)-cephem acid (7-APCA) | C₁₃H₁₄N₃O₃S | 292.34 |

| Ceftazidime | C₂₂H₂₂N₆O₇S₂ | 546.58 |

Visualizations

Synthetic Workflow of Ceftazidime

Caption: A simplified workflow illustrating the major stages in the chemical synthesis of Ceftazidime.

Mechanism of Action of Ceftazidime

Caption: A diagram illustrating the mechanism of action of Ceftazidime, leading to bacterial cell death.

Conclusion

The chemical structure of Ceftazidime, with its distinctive side chains, is intricately linked to its potent antibacterial efficacy and resistance to enzymatic degradation. The synthesis of this vital antibiotic is a testament to the advancements in pharmaceutical chemistry, involving a series of well-defined chemical transformations. This guide has provided a detailed overview of the synthetic route from 7-ACA, including specific experimental protocols and quantitative data, to serve as a valuable resource for professionals in the field of drug development and medicinal chemistry. A thorough understanding of its structure and synthesis is paramount for the ongoing efforts to combat bacterial resistance and develop next-generation antimicrobial agents.

References

Ceftazidime's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of ceftazidime (B193861) against clinically significant Gram-negative bacteria. The document summarizes key quantitative data, details standardized experimental protocols for susceptibility testing, and visualizes the underlying mechanisms of action and resistance.

Executive Summary

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of Gram-negative bacteria. Its efficacy is primarily attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death.[1][2] This guide presents a comprehensive overview of ceftazidime's in vitro potency, quantified by Minimum Inhibitory Concentration (MIC) values, against key Gram-negative pathogens. Furthermore, it outlines the standardized methodologies for determining these values and illustrates the molecular interactions and resistance pathways that govern its antibacterial effect.

Quantitative In Vitro Activity of Ceftazidime

The in vitro activity of ceftazidime against a variety of Gram-negative bacteria is summarized in the tables below. The data, presented as MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively), are derived from various surveillance studies. It is important to note that the activity of ceftazidime can be significantly enhanced when used in combination with a β-lactamase inhibitor, such as avibactam, particularly against strains producing certain β-lactamases.

Activity Against Enterobacterales

| Organism | Number of Isolates | Ceftazidime MIC | Ceftazidime MIC | Ceftazidime-Avibactam MIC | Ceftazidime-Avibactam MIC |

| Escherichia coli | 6,468 | 0.25 | >32 | 0.12 | 0.25 |

| Klebsiella pneumoniae | - | >32 | >32 | 0.25 | 1 |

| Enterobacter cloacae | 2,571 | - | - | 0.25 | 0.5 |

| Citrobacter freundii | 1,008 | - | - | 0.12 | 0.5 |

| Proteus mirabilis | - | - | - | ≤0.12 | 0.25 |

| Serratia marcescens | - | - | - | 0.25 | 1 |

Data compiled from multiple sources.[3][4][5]

Activity Against Pseudomonas aeruginosa

| Isolate Population | Number of Isolates | Ceftazidime MIC | Ceftazidime MIC | Ceftazidime-Avibactam MIC | Ceftazidime-Avibactam MIC |

| All Isolates | 7,868 | 2 | 32 | 2 | 4 |

| Meropenem-Nonsusceptible | 702 | - | - | 4 | 16 |

| Multidrug-Resistant (MDR) | 1,562 | - | - | 4 | 16 |

| Extensively Drug-Resistant (XDR) | 717 | - | - | 8 | 32 |

Data compiled from multiple sources.[6][7][8]

Mechanism of Action

Ceftazidime, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process is initiated by the binding of ceftazidime to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

Mechanism of action of Ceftazidime.

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to ceftazidime can occur through several mechanisms, which can act independently or in concert to reduce the drug's effectiveness.

Major mechanisms of Ceftazidime resistance.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose. The broth microdilution method is a commonly used reference method.

CLSI Broth Microdilution Method (based on M07)

The CLSI M07 document provides a detailed, standardized procedure for determining MICs for bacteria that grow aerobically.[10]

CLSI Broth Microdilution Workflow.

Key Methodological Steps:

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh agar (B569324) plate in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Agent Dilution: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microdilution plate.

-

Inoculation: Each well of the microdilution plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism, as detected by the unaided eye.

EUCAST Broth Microdilution Method

The EUCAST method is largely harmonized with the CLSI method but has some specific recommendations.[11]

EUCAST Broth Microdilution Workflow.

Key Methodological Steps:

-

Medium: Mueller-Hinton (MH) broth is the recommended medium for non-fastidious organisms.

-

Inoculum: A final inoculum density of approximately 5 x 10^5 CFU/mL is used.

-

Incubation: Plates are incubated at 35-37°C for 18 ± 2 hours.

-

Reading of MICs: The MIC is read as the lowest concentration of the antimicrobial agent that inhibits visible growth. EUCAST provides detailed guidance on the interpretation of trailing endpoints and other challenging-to-read results.[12]

Conclusion

Ceftazidime remains a critical antibiotic for the treatment of infections caused by a wide range of Gram-negative bacteria. This guide provides a comprehensive overview of its in vitro activity, mechanisms of action and resistance, and standardized testing methodologies. The presented data and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to understand and combat bacterial infections. The continued surveillance of ceftazidime's activity is essential to monitor for the emergence of resistance and to guide its effective clinical use.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Organisms Collected from U.S. Medical Centers in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. scribd.com [scribd.com]

The Molecular Gauntlet: A Technical Deep-Dive into Ceftazidime's Inhibition of Bacterial Cell Wall Synthesis

For Immediate Release

[City, State] – This whitepaper provides an in-depth technical guide on the molecular basis of ceftazidime's inhibitory action on bacterial cell wall synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, presents critical quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and experimental workflows.

Executive Summary

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This process is initiated by the binding of ceftazidime to essential Penicillin-Binding Proteins (PBPs), which are pivotal enzymes in the synthesis of peptidoglycan, the primary structural component of the cell wall. The inhibition of these enzymes leads to a cascade of events culminating in cell lysis and bacterial death. This guide explores the molecular intricacies of this process, the quantitative measures of its efficacy, and the experimental approaches used to elucidate these mechanisms.

Mechanism of Action: A Molecular Perspective

The bactericidal activity of ceftazidime is fundamentally linked to its ability to interfere with the final stages of peptidoglycan synthesis.[1] The structural integrity of the bacterial cell wall is crucial for survival, providing protection against osmotic stress.[1]

Ceftazidime's mechanism of action can be delineated into the following key steps:

-

Penetration of the Outer Membrane: In Gram-negative bacteria, ceftazidime must first traverse the outer membrane to reach its targets in the periplasmic space. This transit is often facilitated by porin channels.

-

Target Binding and Acylation: The core of ceftazidime's activity lies in its covalent binding to the active site of Penicillin-Binding Proteins (PBPs).[1] The antibiotic's β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[2] This mimicry allows ceftazidime to acylate the serine residue in the PBP active site, forming a stable, inactive covalent adduct.[2]

-

Inhibition of Peptidoglycan Cross-linking: The acylation of PBPs inhibits their crucial transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[1][2] This disruption of the final step in peptidoglycan synthesis weakens the cell wall.[2]

-

Induction of Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to morphological changes, such as filamentation, and eventual cell lysis and death.[1][3]

Ceftazidime exhibits a particularly high affinity for PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3][4] PBP3 is primarily involved in septum formation during cell division, and its inhibition leads to the formation of elongated, filamentous cells before they lyse.[3]

Quantitative Data: Gauging Efficacy and Affinity

The effectiveness of ceftazidime is quantified through its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The affinity of ceftazidime for different PBPs is a key determinant of its antibacterial spectrum and potency. This is often expressed as the 50% inhibitory concentration (IC50), the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.

| Bacterium | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP1a | 1.1 | [5] |

| PBP1b | >8 | [5] | |

| PBP2 | >8 | [5] | |

| PBP3 | ≤0.07 | [5] | |

| PBP4 | >8 | [5] | |

| PBP5/6 | >8 | [5] | |

| Pseudomonas aeruginosa | PBP1a | 0.2 - 0.3 | [5] |

| PBP1b | >32 | [6] | |

| PBP2 | >32 | [6] | |

| PBP3 | 0.1 | [5] | |

| PBP4 | >32 | [6] | |

| PBP5/6 | >32 | [6] | |

| Staphylococcus aureus | PBP1 | High Affinity | [3][4] |

| PBP2 | High Affinity | [3][4] | |

| PBP3 | Lower Affinity | [3][4] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates.

| Organism | MIC90 (µg/mL) | Reference |

| Escherichia coli | >32 (Ceftazidime alone) | [7] |

| 0.25 (Ceftazidime-avibactam) | [8] | |

| Klebsiella pneumoniae | >32 (Ceftazidime alone) | [7] |

| 0.5 (Ceftazidime-avibactam) | [9] | |

| Pseudomonas aeruginosa | >32 (Ceftazidime alone) | [7] |

| 8 (Ceftazidime-avibactam) | [7] | |

| Enterobacter spp. | >32 (Ceftazidime alone) | [7] |

| 1 (Ceftazidime-avibactam) | [7] | |

| Serratia spp. | >32 (Ceftazidime alone) | [7] |

| ECOFF reverted with avibactam (B1665839) | [7] | |

| Proteus mirabilis | >32 (Ceftazidime alone) | [7] |

| ECOFF reverted with avibactam | [7] | |

| Acinetobacter spp. | >32 (Ceftazidime-avibactam) | [8] |

Note: The addition of a β-lactamase inhibitor like avibactam significantly lowers the MIC90 for many resistant strains.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ceftazidime's molecular basis of action.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftazidime is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method:

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of ceftazidime.

-

Inoculum Application: A standardized bacterial suspension is applied to the surface of each agar plate.

-

Incubation: Plates are incubated under appropriate conditions.

-

Interpretation: The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

Penicillin-Binding Protein (PBP) Competition Assay

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by French press or sonication). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competition Reaction: Aliquots of the membrane preparation are incubated with varying concentrations of ceftazidime for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for binding to the PBPs.

-

Labeling with a Reporter Ligand: A labeled β-lactam, such as a fluorescent penicillin derivative (e.g., Bocillin-FL) or radiolabeled penicillin, is added to the reaction mixture and incubated for a further period. This reporter ligand will bind to any PBPs not already occupied by ceftazidime.

-

Separation and Detection: The membrane proteins are separated by SDS-PAGE. The labeled PBPs are then visualized by fluorography (for fluorescent labels) or autoradiography (for radioactive labels).

-

Quantification and IC50 Determination: The intensity of the labeled PBP bands is quantified. The IC50 value is calculated as the concentration of ceftazidime that reduces the binding of the reporter ligand by 50%.

Bacterial Cell Lysis Assay

-

Bacterial Culture: A bacterial strain of interest is grown in a suitable liquid medium to a specific optical density (OD).

-

Antibiotic Treatment: The bacterial culture is treated with ceftazidime at a concentration known to be above the MIC.

-

Monitoring Cell Lysis: Cell lysis can be monitored over time using several methods:

-

Optical Density (OD) Measurement: A decrease in the OD of the culture at 600 nm indicates cell lysis.

-

Microscopy: Phase-contrast or fluorescence microscopy (using live/dead stains) can be used to visually observe changes in cell morphology, filamentation, and cell rupture.

-

Release of Intracellular Components: Assays can be performed to detect the release of intracellular components, such as DNA or specific enzymes, into the culture medium as a result of cell lysis.

-

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Molecular pathway of Ceftazidime's action.

Caption: Experimental workflow for a PBP competition assay.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Organisms Collected from U.S. Medical Centers in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Ceftazidime to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the third-generation cephalosporin, ceftazidime (B193861), to its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between ceftazidime and these essential enzymes is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and developing strategies to overcome resistance.

Executive Summary

Ceftazidime is a potent β-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential transpeptidases, carboxypeptidases, and endopeptidases.[1][2] The clinical efficacy of ceftazidime, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli, is largely attributed to its high binding affinity for PBP3.[3][4] This targeted inhibition of PBP3 disrupts septum formation during cell division, leading to the characteristic morphological change of filamentation, followed by cell lysis and death.[1][3] This guide details the quantitative binding affinities, the experimental methodologies used for their determination, and the molecular pathways involved.

Mechanism of Action: PBP Inhibition

The core mechanism of ceftazidime's antibacterial activity lies in its structural mimicry of the D-Ala-D-Ala substrate of PBPs.[2] The strained β-lactam ring of ceftazidime is susceptible to nucleophilic attack by a serine residue within the active site of the PBP.[2] This reaction results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[1][2] The consequence of this enzymatic inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

dot

Caption: Mechanism of ceftazidime action via PBP inhibition.

Quantitative Binding Affinity of Ceftazidime to PBPs

The binding affinity of ceftazidime to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50). The IC50 is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.[5] A lower IC50 value signifies a higher binding affinity.

Gram-Negative Bacteria

Ceftazidime demonstrates a pronounced and selective affinity for PBP3 in many Gram-negative bacteria, which is the primary driver of its potent activity against these pathogens.[3][4]

| Bacterial Species | PBP Target | IC50 (mg/L) | Reference(s) |

| Escherichia coli | PBP3 | <0.1 | [4] |

| PBP1a | 1.5 | [4] | |

| PBP1b | 2.5 | [4] | |

| PBP2 | >100 | [4] | |

| PBP4 | >100 | [4] | |

| PBP5/6 | >100 | [4] | |

| Pseudomonas aeruginosa | PBP3 | <0.5 | [3][4] |

| PBP1a | 4.0 | [4] | |

| PBP1b | 8.0 | [4] | |

| PBP2 | >100 | [4] | |

| PBP4 | 8.0 | [4] | |

| Klebsiella pneumoniae | PBP3 | 0.06 - 0.25 | [6] |

| PBP1a/b | 4.0 | [6] |

Gram-Positive Bacteria

In contrast to its activity against Gram-negative organisms, ceftazidime exhibits a different PBP binding profile in Gram-positive bacteria such as Staphylococcus aureus. Its affinity is highest for PBP1 and PBP2, with significantly less affinity for PBP3.[3][4] This contributes to its comparatively lower in-vitro activity against this organism.[4]

| Bacterial Species | PBP Target | IC50 (mg/L) | Reference(s) |

| Staphylococcus aureus | PBP1 | 0.1 | [4] |

| PBP2 | 0.8 | [4] | |

| PBP3 | 12.5 | [4] | |

| PBP4 | >100 | [4] |

Experimental Protocols for PBP Binding Affinity Determination

The most common method for determining the binding affinity of β-lactam antibiotics to PBPs is the competitive binding assay.[5][7] This assay measures the ability of a test compound (ceftazidime) to compete with a labeled probe (typically a fluorescent penicillin derivative like Bocillin FL) for binding to PBPs in bacterial membrane preparations.[6][8]

Detailed Methodology for Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells using mechanical means such as sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[5]

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

-

Add varying concentrations of ceftazidime to the tubes. A control tube with no antibiotic is also prepared.

-

Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow ceftazidime to bind to the PBPs.[8]

-

-

Labeling of Unbound PBPs:

-

Detection and Quantification:

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the PBP-Bocillin FL complexes by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantify the intensity of each PBP band. The decrease in fluorescence intensity in the presence of ceftazidime corresponds to its binding to that specific PBP.[9]

-

-

Data Analysis:

-

Plot the percentage of Bocillin FL binding against the logarithm of the ceftazidime concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each PBP.[9]

-

dot

Caption: Experimental workflow for competitive PBP binding assay.

Logical Relationships and Consequences of PBP Inhibition

The specific PBP binding profile of ceftazidime directly correlates with the morphological and lethal effects observed in susceptible bacteria. The preferential binding to PBP3 is a key determinant of its efficacy.

dot

Caption: Logical relationship of ceftazidime's PBP affinity.

-

High affinity for PBP3: At its minimum inhibitory concentration (MIC), ceftazidime primarily saturates PBP3.[3][4] Since PBP3 is essential for septum formation during cell division, its inhibition prevents bacterial cells from dividing, resulting in the formation of long filaments.[3][10]

-

Moderate affinity for PBP1a/1b: At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBP1a and PBP1b, which are involved in cell wall elongation.[3][4] The combined inhibition of PBP3 and PBP1a/1b leads to more rapid cell lysis.[4]

-

Low affinity for PBP2: In E. coli and P. aeruginosa, ceftazidime has a very low affinity for PBP2, which is responsible for maintaining cell shape.[4]

Conclusion

The potent antibacterial activity of ceftazidime against key Gram-negative pathogens is unequivocally linked to its high and specific binding affinity for PBP3. This targeted approach disrupts bacterial cell division, leading to filamentation and cell death. The quantitative data and experimental methodologies presented in this guide provide a foundational framework for researchers in the field of antibiotic development. A thorough understanding of these PBP binding profiles is essential for optimizing existing therapies, designing novel β-lactam agents with improved spectra or resistance profiles, and developing effective combination therapies.

References

- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Ceftazidime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Understanding its in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for predicting its clinical efficacy and optimizing dosing regimens. This technical guide provides an in-depth overview of the in vitro behavior of ceftazidime, focusing on its mechanism of action, susceptibility testing, time-kill kinetics, and protein binding. Detailed experimental protocols and data summaries are presented to facilitate research and development in the field of antimicrobial agents.

Pharmacokinetics: In Vitro Data

The in vitro pharmacokinetic parameters of ceftazidime are essential for designing and interpreting pharmacodynamic studies. Key parameters include its stability in various media and its binding to plasma proteins.

Protein Binding

The extent of plasma protein binding influences the amount of free, microbiologically active drug available at the site of infection.[2] Ceftazidime exhibits low protein binding.

| Parameter | Value | Reference |

| Mean Protein Binding | 21% (± 6%) | [3] |

| Unbound Fraction | ~79% | [3] |

Table 1: In Vitro Protein Binding of Ceftazidime

Pharmacodynamics: In Vitro Data

The in vitro pharmacodynamic properties of ceftazidime describe the relationship between drug concentration and its antibacterial effect. Key PD indices for ceftazidime, a beta-lactam antibiotic, are the minimum inhibitory concentration (MIC) and the time-dependent killing characteristics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] MIC values for ceftazidime are determined against various bacterial isolates to assess its potency.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |

| Pseudomonas aeruginosa (All) | 2 | 8 | 96.3 | [5] |

| Pseudomonas aeruginosa (MDR) | 4 | 16 | 86.5 | [6] |

| Enterobacteriaceae (All) | ≤0.25 | 1 | >99.9 | [6] |

| Enterobacteriaceae (MDR) | 0.25 | 1 | 99.2 | [6] |

| Enterobacteriaceae (CRE) | 0.5 | 2 | 97.5 | [6] |

| Klebsiella pneumoniae (CZA-resistant) | - | - | - | [7] |

| Escherichia coli | 0.07-0.5 (Geometric Mean) | - | >90 at 8 mg/L | [4] |

Table 2: In Vitro Minimum Inhibitory Concentrations (MIC) of Ceftazidime against Various Bacterial Species. (MDR: Multi-drug Resistant; CRE: Carbapenem-Resistant Enterobacteriaceae; CZA: Ceftazidime-Avibactam)

Time-Kill Kinetics

Time-kill assays provide detailed information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8] Ceftazidime exhibits time-dependent killing, meaning its efficacy is best correlated with the duration the free drug concentration remains above the MIC (%fT>MIC).[9]

| Organism | Ceftazidime Concentration | Time to ≥3-log₁₀ kill (hours) | Regrowth at 24h | Reference |

| Enterobacteriaceae | 4 x MIC | 6 | Observed in some isolates | [10] |

| Pseudomonas aeruginosa | 4 x MIC | >6 (for 3 of 6 isolates a 2-log₁₀ reduction was seen at 6h) | Observed in some isolates | [10] |

Table 3: Summary of In Vitro Time-Kill Kinetics for Ceftazidime.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[11] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts cell wall integrity, leading to cell lysis and death.[12]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible in vitro data.

Minimum Inhibitory Concentration (MIC) Determination Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Bacterial Isolate Preparation: Subculture the bacterial isolate on an appropriate agar (B569324) medium and incubate overnight at 35±2°C.

-

Inoculum Preparation: Prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Ceftazidime Dilution: Prepare a stock solution of ceftazidime. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain the desired concentration range.[14]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at 35±2°C for 16-20 hours in ambient air.[15]

-

MIC Reading: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye.[15]

Time-Kill Assay Protocol

This protocol outlines the methodology for performing a time-kill kinetic study.

Methodology:

-

Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium (e.g., CAMHB).

-

Antibiotic Addition: Add ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without any antibiotic.[13]

-

Incubation and Sampling: Incubate the cultures at 35±2°C, usually with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[8]

-

Viable Cell Counting: Perform serial dilutions of each aliquot in a neutralizing broth or saline. Plate the dilutions onto an appropriate agar medium.[8]

-

Data Analysis: After incubation, count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Protein Binding Assay Protocol (Ultrafiltration)

This protocol describes a common method for determining the extent of drug binding to plasma proteins.[16]

Methodology:

-

Sample Preparation: Prepare solutions of ceftazidime at clinically relevant concentrations in pooled human serum or plasma.

-

Incubation: Incubate the samples at 37°C for a sufficient time to reach binding equilibrium.

-

Ultrafiltration: Transfer the incubated sample to an ultrafiltration device with a molecular weight cutoff that retains proteins (e.g., 10-30 kDa). Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate.[17]

-

Drug Concentration Measurement: Measure the concentration of ceftazidime in the initial serum sample (total drug concentration) and in the ultrafiltrate (free drug concentration) using a validated analytical method, such as high-performance liquid chromatography (HPLC).[18]

-

Calculation: Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of ceftazidime demonstrates its potent activity against a wide range of Gram-negative pathogens. Its low protein binding and time-dependent bactericidal activity are key characteristics that inform its clinical use. The standardized protocols provided in this guide are intended to assist researchers in conducting further investigations to better understand and utilize this important antimicrobial agent in the face of evolving bacterial resistance.

References

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]

- 2. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in-vitro properties of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Ceftazidime-Avibactam against Contemporary Pseudomonas aeruginosa Isolates from U.S. Medical Centers by Census Region, 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. drugs.com [drugs.com]

- 12. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 13. actascientific.com [actascientific.com]

- 14. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. liofilchem.net [liofilchem.net]

- 16. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]

- 17. Simple spectrophotometric assay for measuring protein binding of penem antibiotics to human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Ceftazidime Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic. Understanding the stability of ceftazidime and the formation of its degradation byproducts is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the primary degradation mechanisms—hydrolysis, photodegradation, and oxidation—and summarizes the key byproducts formed under various stress conditions. Furthermore, it provides detailed experimental protocols for the analysis of ceftazidime and its degradants, drawing from established scientific literature.

Core Degradation Pathways

Ceftazidime is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, photodegradation upon exposure to light, and oxidation. These processes can lead to a loss of antibacterial activity and the formation of potentially harmful impurities.

Hydrolysis: The hydrolysis of the β-lactam ring is a major degradation pathway for ceftazidime and is significantly influenced by pH.[1][2] This process can be catalyzed by acid, base, or water.[3] In acidic and neutral solutions, the opening of the β-lactam ring is a key degradation step, often accompanied by the formation of pyridine (B92270) and methylene (B1212753) derivatives.[4] Under basic conditions, epimerization at C-7 can also occur, leading to the formation of the C-7 epimer of ceftazidime.[4] The hydrolysis of the C-3 side chain is another important aspect of its degradation.[1] Studies have shown that the degradation of the β-lactam bond is catalyzed by hydroxide (B78521) ions at pH levels of 6.0, 7.4, and 10.6.[4]

Photodegradation: Ceftazidime is known to be photolabile, particularly in aqueous solutions.[5][6] Exposure to both ultraviolet and visible radiation can lead to significant degradation.[5] Reconstituted ceftazidime solutions are particularly susceptible to photodegradation, which can result in a yellowish discoloration of the solution.[5]

Oxidation: Oxidative degradation of ceftazidime can be induced by oxidizing agents such as hydrogen peroxide.[7] This pathway contributes to the overall degradation profile of the drug and needs to be considered during formulation and storage.

Key Degradation Byproducts

Several degradation byproducts of ceftazidime have been identified and characterized. The most commonly reported include:

-

Pyridine: A major and toxic degradation product formed through the cleavage of the C-3 side chain.[4][8] Its formation is observed under acidic, basic, and neutral conditions.[4]

-

Δ²-Ceftazidime Isomer: An isomeric degradation product.[9]

-

C-7 Epimer of Ceftazidime: This epimer is particularly noted to form under basic conditions.[4]

-

Methylene Derivatives: Formed as a result of the β-lactam ring opening in acidic and neutral solutions.[4]

Quantitative Degradation Data

The rate and extent of ceftazidime degradation are dependent on various factors including pH, temperature, light exposure, and the presence of buffers.[3][10] The following tables summarize quantitative data from forced degradation studies and kinetic investigations.

Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ceftazidime | Reference(s) |

| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | Varies | [7] |

| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | Varies | [7] |

| Oxidation | 20% H₂O₂ | 30 min | 60°C | Varies | [7] |

| Thermal (Aqueous Solution) | - | 24 h | 45°C | ~85% | [5] |

| Photodegradation (UV, Aqueous Solution) | 254 nm | 24 h | Not Specified | ~85% | [5] |

| Photodegradation (Visible Light, Aqueous Solution) | 320 nm | 24 h | Not Specified | ~85% | [5] |

| Thermal (Solid State) | - | 28 days | 45°C | ~8% | [5] |

| Photodegradation (UV, Solid State) | 254 nm | 28 days | Not Specified | ~5% | [5] |

Note: The percentage of degradation can vary depending on the specific experimental conditions and analytical methods used. The values presented are indicative based on the cited literature.

Table 2: Kinetic Parameters for Ceftazidime Degradation in Reconstituted Solution

| Stress Condition | Apparent Degradation Rate Constant (k) | Half-life (t½) | t₉₀ (time for 10% degradation) | Reference(s) |

| Thermal (45°C) | Value not explicitly stated | Value not explicitly stated | Value not explicitly stated | [2][5] |

| UV Radiation (254 nm) | Value not explicitly stated | Value not explicitly stated | Value not explicitly stated | [2][5] |

| Visible Radiation (320 nm) | Value not explicitly stated | Value not explicitly stated | Value not explicitly stated | [2][5] |

Note: While the source indicates that these parameters were calculated, specific numerical values were not provided in the abstract.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7] The following are detailed methodologies for key experiments cited in the literature.

Forced Degradation Studies

1. Preparation of Stock Solution:

-

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile (B52724) and water.[7] This stock solution is used for all subsequent stress conditions.

2. Acid Hydrolysis:

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubate the mixture at 60°C for 30 minutes.[7]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.[7]

3. Base Hydrolysis:

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Incubate the mixture at 60°C for 30 minutes.[7]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.[7]

4. Oxidative Degradation:

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

-

Incubate the solution at 60°C for 30 minutes.[7]

-

After incubation, cool the solution to room temperature.

-

Dilute the resulting solution with the mobile phase for analysis.[7]

5. Thermal Degradation (in solution):

-

Place the ceftazidime stock solution in a hot air oven at 60°C.

-

Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[7]

6. Photodegradation:

-

Expose the ceftazidime stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[7]

-

A control sample should be protected from light by wrapping in aluminum foil.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

Recommended HPLC Method:

-

Mobile Phase: A gradient elution using a mixture of phosphate (B84403) buffer and acetonitrile is commonly employed. For instance, a starting mobile phase could be a mixture of acetonitrile and an aqueous solution of ammonium (B1175870) dihydrogen phosphate (22.6 g/L) adjusted to pH 3.9 with phosphoric acid.[1] Another example is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile.[7]

-

Detection Wavelength: 255 nm is a common detection wavelength.[1] Other sources suggest 231 nm or 254 nm.[7]

-

Injection Volume: 20 µL.[7]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for forced degradation studies.

References

- 1. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminothiazole Ring: A Cornerstone of Ceftazidime's Potency and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ceftazidime (B193861), a third-generation cephalosporin (B10832234), remains a critical antibiotic for treating severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. A key structural feature underpinning its potent and broad-spectrum activity is the aminothiazole ring, an integral part of its C-7 acylamino side chain. This technical guide delves into the multifaceted role of the aminothiazole ring, providing quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and synthesis.

The Pivotal Role of the Aminothiazole Ring in Ceftazidime's Bioactivity

The aminothiazole moiety is not merely a structural component but a crucial determinant of Ceftazidime's pharmacological properties. Its presence confers several key advantages:

-

Enhanced Antibacterial Spectrum: The aminothiazole ring is instrumental in broadening Ceftazidime's spectrum of activity to include many clinically significant Gram-negative pathogens.[1][2] This is largely attributed to its ability to facilitate the penetration of the antibiotic across the outer membrane of these bacteria.

-

Increased Affinity for Penicillin-Binding Proteins (PBPs): The primary mechanism of action for all β-lactam antibiotics is the inhibition of PBPs, enzymes essential for bacterial cell wall synthesis.[3] The aminothiazole ring of Ceftazidime plays a significant role in enhancing its binding affinity, particularly to PBP3 of Gram-negative bacteria.[1][2] This high affinity leads to the disruption of septal wall formation during cell division, resulting in filamentation and eventual cell lysis.[1]

-

Stability Against β-Lactamases: A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The aminothiazole ring, in conjunction with the syn-configured alkoxyimino group, sterically hinders the approach of many β-lactamases, rendering Ceftazidime highly resistant to hydrolysis by common plasmid and chromosomally mediated β-lactamases.[1]

Quantitative Assessment of Ceftazidime's Efficacy

The in vitro potency of Ceftazidime is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of Ceftazidime against a range of clinically relevant Gram-negative bacteria.

Table 1: Ceftazidime MIC Values against Key Gram-Negative Pathogens

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | Varies by study | 2 | >32 |

| Escherichia coli | Varies by study | ≤0.25 | 1 |

| Klebsiella pneumoniae | Varies by study | 0.25 | 2 |

| Enterobacter spp. | Varies by study | 0.25 | >32 |

| Serratia spp. | Varies by study | 1 | 8 |

| Proteus mirabilis | Varies by study | ≤0.12 | 0.25 |

Note: MIC values can vary depending on the geographical region, source of isolates, and testing methodology. The data presented is a general representation based on multiple surveillance studies.[4][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Objective: To determine the minimum concentration of Ceftazidime that inhibits the visible growth of a bacterial isolate.

Materials:

-

Ceftazidime powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

-

Preparation of Serial Dilutions: Perform serial two-fold dilutions of the Ceftazidime stock solution in CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) in the wells.

Assessment of β-Lactamase Stability using the Nitrocefin (B1678963) Assay

This qualitative assay utilizes the chromogenic cephalosporin, nitrocefin, to detect the presence of β-lactamase activity.[11][12][13][14][15]

Objective: To determine if a bacterial isolate produces β-lactamases capable of hydrolyzing Ceftazidime.

Materials:

-

Nitrocefin solution (typically 0.5 mg/mL)

-

Bacterial colonies grown on an appropriate agar (B569324) medium

-

Sterile loop or applicator stick

-

Microscope slide or filter paper

Procedure:

-

Slide Method:

-

Place a drop of the nitrocefin solution onto a clean microscope slide.

-

Using a sterile loop, pick a well-isolated colony of the test organism and emulsify it in the drop of nitrocefin.

-

Observe for a color change from yellow to red/pink. A positive result, indicating β-lactamase production, is typically observed within 5-10 minutes.

-

-

Filter Paper Method:

-

Place a piece of filter paper in a petri dish and saturate it with the nitrocefin solution.

-

Smear a bacterial colony onto the impregnated filter paper.

-

A color change to red or pink within 15 minutes indicates β-lactamase activity.

-

Visualizing the Molecular Interactions and Synthesis

Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)

The aminothiazole ring of Ceftazidime is crucial for its high-affinity binding to the active site of PBP3. This interaction blocks the transpeptidase activity of the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell death.

Caption: Ceftazidime penetrates the outer membrane and inhibits PBP3, halting cell wall synthesis.

Synthetic Workflow of the Ceftazidime Aminothiazole Side Chain

The synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid side chain is a multi-step process that is crucial for the final assembly of the Ceftazidime molecule.

Caption: Key steps in the synthesis of the aminothiazole side chain of Ceftazidime.

Conclusion

The aminothiazole ring is an indispensable component of the Ceftazidime molecule, critically contributing to its broad antibacterial spectrum, high affinity for penicillin-binding proteins, and stability against many β-lactamases. Understanding the structure-activity relationships conferred by this moiety is essential for the rational design of new cephalosporin antibiotics to combat the growing threat of antimicrobial resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of antibacterial therapeutics.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. toku-e.com [toku-e.com]

- 12. benchchem.com [benchchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Screening of Ceftazidime Against Novel Bacterial Isolates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting the initial antimicrobial susceptibility testing of Ceftazidime against newly identified bacterial strains. It is designed to furnish laboratory professionals with detailed protocols, data interpretation standards, and a clear visualization of the underlying mechanisms and workflows.

Introduction to Ceftazidime

Ceftazidime is a semi-synthetic, third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Its bactericidal action is achieved by disrupting the synthesis of the bacterial cell wall.[3][4]

1.1 Mechanism of Action

The primary molecular target of Ceftazidime is a group of enzymes known as penicillin-binding proteins (PBPs).[1][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.[1][4] By binding to and inhibiting PBPs (specifically PBP3 in Gram-negative bacteria), Ceftazidime blocks the cross-linking of peptidoglycan chains.[1][3] This interference leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[4] The chemical structure of Ceftazidime, featuring a β-lactam ring, mimics the natural substrate of PBPs, allowing it to bind irreversibly to the enzyme's active site.[3]

1.2 The Challenge of Antimicrobial Resistance

The emergence of bacterial resistance to established antibiotics like Ceftazidime is a significant global health concern.[5][6] Resistance mechanisms can prevent the drug from reaching its target or functioning effectively.[7] Key mechanisms include:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring of Ceftazidime.[7]

-

Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of Ceftazidime.

-

Reduced Permeability: Mutations or loss of outer membrane porin channels, restricting the entry of Ceftazidime into the bacterial cell.[6][7]

-

Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[5][6]

Given these evolving resistance strategies, the initial screening of Ceftazidime against novel bacterial isolates is a critical first step in both clinical diagnostics and the drug development pipeline.

Caption: Ceftazidime's mechanism of action against Gram-negative bacteria.

Experimental Protocols for Initial Screening

Standardized protocols are essential for generating reproducible and comparable susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9]

2.1 Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ceftazidime powder, analytical grade

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or turbidity meter

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Ceftazidime Stock Solution: Prepare a concentrated stock solution of Ceftazidime according to CLSI/EUCAST guidelines.[11]

-

Serial Dilutions: Perform two-fold serial dilutions of Ceftazidime in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL). Leave one well as a growth control (no antibiotic) and another as a sterility control (no bacteria).

-

Prepare Inoculum: Grow the novel bacterial isolate on an appropriate agar (B569324) medium. Select several colonies and suspend them in broth or saline. Adjust the turbidity to match a 0.5 McFarland standard.[12] Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.[10]

2.2 Method 2: Kirby-Bauer Disk Diffusion Test

This is a widely used qualitative method to assess the susceptibility of bacteria to antibiotics.[9] The size of the zone of growth inhibition around an antibiotic-impregnated disk is measured.

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Ceftazidime disks (e.g., 30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

-

Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

-

Apply Antibiotic Disk: Aseptically place a Ceftazidime disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

2.3 Method 3: Gradient Strip Test

The gradient strip test (e.g., E-test) is a quantitative method that combines features of both disk diffusion and broth dilution. It uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Ceftazidime gradient strips

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculate Plate: Inoculate an MHA plate with the standardized bacterial suspension as described for the Kirby-Bauer method.

-

Apply Gradient Strip: Aseptically place the Ceftazidime gradient strip onto the agar surface.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Read MIC: An elliptical zone of inhibition will form along the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8][9]

Caption: Experimental workflow for the initial screening of Ceftazidime.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing results. All quantitative data should be summarized in tables.

3.1 Data Presentation

The results from the screening should be recorded systematically.

Table 1: Example MIC Data for Ceftazidime against Novel Bacterial Isolates

| Isolate ID | Source | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Gradient Strip | Interpretation |

|---|---|---|---|---|

| NB-001 | Blood | 2 | 2 | Susceptible |

| NB-002 | Urine | 8 | 8 | Intermediate |

| NB-003 | Respiratory | ≥64 | >32 | Resistant |

| NB-004 | Wound | 0.5 | 0.5 | Susceptible |

Table 2: Example Disk Diffusion Data for Ceftazidime (30 µg) against Novel Bacterial Isolates

| Isolate ID | Source | Zone of Inhibition (mm) | Interpretation |

|---|---|---|---|

| NB-001 | Blood | 22 | Susceptible |

| NB-002 | Urine | 16 | Intermediate |

| NB-003 | Respiratory | 6 | Resistant |

| NB-004 | Wound | 28 | Susceptible |

3.2 Interpretation of Results

The raw MIC values or zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[13][14] These breakpoints may differ slightly and are regularly updated.[15]

-

Susceptible (S): Indicates that the isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used.

-

Intermediate (I): Includes isolates with antimicrobial agent MICs that approach attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates. The 'I' category also serves as a buffer zone to prevent major discrepancies in interpretations.[14]

-

Resistant (R): Indicates that the isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.

Table 3: Example Ceftazidime Breakpoints for Enterobacteriaceae (CLSI M100-ED33:2023 & EUCAST v.13.0)

| Method | Susceptible | Intermediate | Resistant |

|---|---|---|---|

| CLSI MIC (µg/mL) | ≤4 | 8 | ≥16 |

| CLSI Disk Diffusion (mm) | ≥21 | 18-20 | ≤17 |

| EUCAST MIC (µg/mL) | ≤1 | 2-4 | >4 |

| EUCAST Disk Diffusion (mm) | ≥22 | - | <22 |

Note: Breakpoints can vary by bacterial species and are subject to change. Always consult the latest guidelines.

Caption: Logical workflow for interpreting susceptibility test results.

Conclusion and Next Steps

The initial screening of Ceftazidime against novel bacterial isolates using standardized methods is fundamental to understanding its potential efficacy. Accurate determination of MIC values and susceptibility categories provides crucial data for guiding therapeutic decisions and monitoring the spread of resistance.